Dimethyldioctadecylammonium

概要

説明

- ジステアリルジモニウムクロリド (DSDMAC) は、第四級アンモニウム塩 です。この化合物は、長鎖炭化水素基とカチオン性アンモニウムを含んでおり、界面活性剤や洗剤のような性質を与えています。

- DSDMACは、化粧品 に広く使用されており、主に静電気防止剤 およびヘアコンディショニング成分 として、ヘアコンディショナー、シャンプー、スタイリング製品などの製剤に使用されています .

準備方法

- DSDMACは、動物または植物由来のトリグリセリド (脂肪や油) の水素化と加水分解 によって得られます。 生成された脂肪酸は、その後、蒸留によって分離されます .

- 工業的な製造方法は、合成ルート を含む場合がありますが、具体的な詳細は広く公開されていません。

化学反応の分析

- DSDMACは、酸化 、還元 、および置換 など、さまざまな反応を起こす可能性があります。

- 一般的な試薬と条件は、特定の反応によって異なります。残念ながら、これらの反応に関する詳細情報は限られています。

- 生成される主な生成物は、反応の種類によって異なります。

科学研究における用途

- DSDMACは、化学 、生物学 、医学 、および工業 において用途を見出しています。

化粧品: より優れた安定性、美観、保湿、および活性物質の送達のための製剤に使用されます。

スキンケア: DSDMACを含む軟化剤システムは、べたつきのないローションやクリームを製造することができます。

ヘアケア: 濡れた状態と乾いた状態での櫛通りをよくし、しばしば洗い流すタイプのコンディショナーに配合されています。

その他の業界: 化粧品以外の潜在的な用途がありますが、具体的な研究データは不足しています。

科学的研究の応用

- DSDMAC finds applications in chemistry , biology , medicine , and industry :

Cosmetics: Used as a in formulations for better stability, aesthetics, moisturization, and active delivery.

Skin care: Emollient systems with DSDMAC can prepare lotions and creams without leaving a greasy residue.

Hair care: Enhances wet and dry combing properties, often formulated into rinse-out conditioners.

Other industries: Potential applications beyond cosmetics, but specific research data is scarce.

作用機序

- DSDMACの作用機序には、そのカチオン性 が関与しています。毛髪や皮膚と相互作用し、コンディショニング効果をもたらします。

- 分子標的と経路は、まだ十分に研究されていませんが、その実質的な性質がその有効性に貢献しています。

類似化合物の比較

- DSDMACは、他の第四級アンモニウム化合物と似ていますが、そのユニークな特徴は、長鎖炭化水素基と特定の用途にあります。

- 類似の化合物には、セチルトリメチルアンモニウムクロリド (CTAC) とステアリルトリメチルアンモニウムクロリド (STAC) があります。

類似化合物との比較

- DSDMAC is similar to other quaternary ammonium compounds, but its unique features lie in its long-chain hydrocarbon groups and specific applications.

- Similar compounds include cetyltrimethylammonium chloride (CTAC) and stearyltrimethylammonium chloride (STAC).

生物活性

Dimethyldioctadecylammonium bromide (DDAB) is a cationic amphiphilic compound widely studied for its biological activity, particularly in immunology and drug delivery systems. This article delves into the compound's mechanisms of action, applications in vaccine development, and its potential in cancer therapy, supported by research findings and case studies.

- Molecular Formula : C₃₈H₈₀BrN

- CAS Number : 3700-67-2

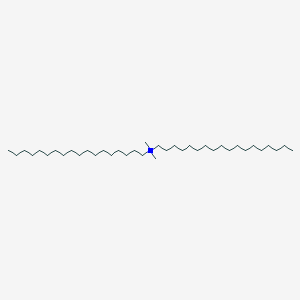

- Structure : Contains two octadecyl chains attached to a dimethylammonium group, contributing to its surfactant properties.

DDAB exhibits several biological activities primarily through its interactions with cell membranes and immune cells:

- Adjuvant Activity : DDAB enhances immune responses by facilitating antigen delivery and presentation. It forms stable complexes with antigens, promoting their uptake by immune cells such as macrophages and dendritic cells .

- Vesicle Formation : The compound can form unilamellar vesicles (ULVs) that encapsulate drugs or genes, allowing for targeted delivery. Its cationic nature enables it to interact with negatively charged molecules like DNA, making it suitable for gene therapy .

- Cell Membrane Interaction : DDAB alters membrane permeability, which is crucial for drug delivery applications. It has been shown to increase the uptake of chemotherapeutics in cancer cells by enhancing their affinity to plasma membranes .

Immunological Effects

DDAB has been extensively studied for its role as an adjuvant in vaccine formulations:

- Case Study on Vaccine Efficacy : In a study involving Escherichia coli and HIV antigens, DDAB was used alongside other adjuvants. Results indicated that DDAB significantly increased IgG titers and improved the avidity of antibodies over an extended period .

- Mechanism of Immune Activation : DDAB stimulates macrophages and primes them for enhanced immune responses. It facilitates the binding of antigens to immune cells, leading to more robust cellular and humoral responses .

Applications in Cancer Therapy

Research has also highlighted DDAB's potential in cancer treatment:

- Drug Delivery Systems : DDAB-shelled microdroplets have demonstrated exceptional stability and drug delivery capabilities. For instance, Doxorubicin-loaded microdroplets showed enhanced uptake in triple-negative breast cancer models, indicating improved therapeutic efficacy .

- Lipid-Based Formulations : Studies have shown that liposomes containing DDAB can significantly improve drug retention and accumulation in tumor tissues compared to conventional formulations .

Comparative Analysis

The following table compares DDAB with other cationic surfactants regarding their unique features and biological applications:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound bromide (DDAB) | C₃₈H₈₀BrN | Strong adjuvant properties; effective in drug delivery |

| Benzalkonium chloride | C₁₈H₃₉ClN | Common disinfectant; shorter alkyl chains |

| Cetyltrimethylammonium bromide | C₂₁H₄₅BrN | Similar surfactant properties; fewer carbon atoms |

| Dodecyltrimethylammonium bromide | C₁₄H₃₁BrN | Shorter alkyl chain; less hydrophobic than DDAB |

特性

IUPAC Name |

dimethyl(dioctadecyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H80N/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(3,4)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h5-38H2,1-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQYPPBGSLZBEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H80N+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

107-64-2 (chloride), 123312-54-9 (sulfate), 3700-67-2 (bromide), 3843-16-1 (methyl sulfate) | |

| Record name | Dimethyldioctadecylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014357212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00859191 | |

| Record name | N,N-Dimethyl-N-octadecyl-1-octadecanaminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

551.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14357-21-2 | |

| Record name | Dimethyldioctadecylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014357212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Distearyldimonium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14143 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N,N-Dimethyl-N-octadecyl-1-octadecanaminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DISTEARYLDIMONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/251IW5I21C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。